Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Purity Quality Control Building Block

Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-32-4) is a trisubstituted pyrrolo[2,3-d]pyridazine derivative bearing a 2-ethyl carboxylate, a 4-oxo group, and methyl substituents at the 1-, 3-, and 5-positions. The pyrrolo[2,3-d]pyridazine bicyclic core is recognized as a privileged scaffold in medicinal chemistry, having been exploited in the development of acid pump antagonists (e.g., CS-526), phosphodiesterase 4 (PDE4) inhibitors, and kinase inhibitors.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 150582-32-4
Cat. No. B3242237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
CAS150582-32-4
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1C)C=NN(C2=O)C)C
InChIInChI=1S/C12H15N3O3/c1-5-18-12(17)10-7(2)9-8(14(10)3)6-13-15(4)11(9)16/h6H,5H2,1-4H3
InChIKeyHZWWPGOUPLLIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3,5-Trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-32-4): Core Scaffold Identity and Initial Procurement Intelligence


Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-32-4) is a trisubstituted pyrrolo[2,3-d]pyridazine derivative bearing a 2-ethyl carboxylate, a 4-oxo group, and methyl substituents at the 1-, 3-, and 5-positions . The pyrrolo[2,3-d]pyridazine bicyclic core is recognized as a privileged scaffold in medicinal chemistry, having been exploited in the development of acid pump antagonists (e.g., CS-526), phosphodiesterase 4 (PDE4) inhibitors, and kinase inhibitors [1]. This specific compound serves principally as a heterocyclic building block for library synthesis and late-stage functionalization, with the 1,3,5-trimethyl pattern generating a steric and electronic environment distinct from its mono-, di-, or aryl-substituted analogs .

Core Scaffold Pyrrolo[2,3-d]pyridazine privileged scaffold for medicinal chemistry PDE4, kinase, APA programs
Substitution Pattern 1,3,5-trimethyl pattern provides unique steric and electronic environment Differentiated from mono- or aryl-substituted analogs
Procurement Format Heterocyclic building block for library synthesis and late-stage functionalization High-purity specification available

Why Generic Pyrrolo[2,3-d]pyridazine Substitution Fails: The Critical Role of the 1,3,5-Trimethyl Pattern for Ethyl 1,3,5-Trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate


Pyrrolo[2,3-d]pyridazine-2-carboxylate analogs cannot be freely interchanged because the identity of substituents at positions 1, 3, and 5 directly governs the compound's reactivity, solubility, and compatibility with downstream synthetic routes . The 1,3,5-trimethyl substitution pattern confers a sterically congested yet electronically permissive environment that differs fundamentally from the 1,3-dimethyl-5-aryl (e.g., phenyl, benzyl) series . For example, the absence of a C5-aryl group eliminates π-stacking interactions, alters conformational flexibility, and significantly reduces clogP, thereby affecting solubility and chromatographic behavior . Replacement with a 1,3-dimethyl-5-H or 1,3-dimethyl-5-aryl analog leads to a different hydrogen-bonding pattern, altered metabolic soft spots, and divergent SAR trajectories in medicinal chemistry campaigns—making generic substitution scientifically unsound without explicit comparative qualification [1].

5-Aryl analogs alter solubility profile 5-phenyl or 5-benzyl substitution introduces π-stacking and raises LogP, which may reduce aqueous solubility and shift chromatographic behavior.
Missing C5-methyl changes reactivity 1,3-dimethyl-5-unsubstituted analogs retain a reactive C–H at position 5, leading to different regioselectivity and byproduct profiles in functionalization.
Hydrogen-bonding and metabolic soft spots differ Substitution at position 5 influences hydrogen-bonding patterns and metabolic soft spots, which may cause divergent SAR trajectories in medicinal chemistry campaigns.

Ethyl 1,3,5-Trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: Quantified Points of Differentiation for Scientific Procurement


Purity Specification: 98% (HPLC) for 150582-32-4 vs. 95% for the Closest Commercial 5-Phenyl Analog

The target compound is supplied at 98% purity as guaranteed by the manufacturer Leyan and confirmed by ChemicalBook . In contrast, the closest commercially available analog, ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-31-3), is listed at 95% purity by AKSci . This 3% absolute purity advantage, corresponding to a 60% reduction in total impurities (from 5% to 2%), can be critical when the compound is used as a building block in multi-step syntheses where cumulative impurity effects degrade final product yield and purity. The 5-benzyl analog (CAS 150582-34-6) is similarly listed at 95% .

Purity specification
Specification review
98% (HPLC) vs. 95% for 5-phenyl analog
Reduced impurity load may improve multi-step synthesis reproducibility.
Supplier-certified; independent COA review advised.
Purity Quality Control Building Block

Computational Physicochemical Profile: TPSA and LogP of 150582-32-4 Favor Aqueous Solubility Over 5-Aryl Analogs

Computational descriptors provided by Leyan for the target compound yield a topological polar surface area (TPSA) of 66.12 Ų and a calculated LogP of 0.75712 . These values indicate moderate polarity and favorable aqueous solubility relative to the 5-phenyl and 5-benzyl analogs, which bear larger hydrophobic groups at position 5 and are therefore expected to exhibit higher LogP values (>2.0) and lower aqueous solubility by class-level inference . The low LogP of the target compound translates to improved handling in aqueous reaction media and facilitates purification by reversed-phase chromatography.

Computed LogP
Class-level
LogP 0.76 vs. estimated >2.0 for 5-aryl analogs
Supports higher aqueous solubility, enabling compatible assay concentrations.
In silico prediction; experimental confirmation recommended.
Drug-likeness Solubility Medicinal Chemistry

Steric Differentiation: The 1,3,5-Trimethyl Array Enables Unique Regioselective Reactivity vs. 1,3-Dimethyl-5-Unsubstituted or 5-Aryl Analogs

The presence of a methyl group at the 5-position in 150582-32-4 creates a fully substituted pyrrole ring that blocks electrophilic aromatic substitution at that site, whereas the 1,3-dimethyl-5-unsubstituted analog (CAS 150582-33-5) retains a reactive C–H bond at position 5 . This steric shielding enforces regioselective functionalization exclusively at the remaining reactive centers (e.g., the 7-position of the pyridazine ring or the ester α-carbon), simplifying synthetic planning and reducing byproduct formation. In published SAR studies on pyrrolo[2,3-d]pyridazine PDE4 inhibitors, subtle changes in substitution position dramatically altered subtype selectivity (e.g., compound 9e in [1] achieved 8-fold PDE4B vs. PDE4D selectivity through optimized substitution at positions 1, 2, and 6).

Steric differentiation
Reported
C5 position blocked by methyl; no reactive C–H vs. unsubstituted analog
Regioselective functionalization may reduce byproduct risk in library synthesis.
Inferred from structural analysis; scaffold SAR supports interpretation.
Synthetic Chemistry Regioselectivity Functionalization

Ethyl 1,3,5-Trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: Documented Use Cases and Optimal Deployment Scenarios


Core Scaffold for PDE4 Inhibitor Optimization

The pyrrolo[2,3-d]pyridazine core is central to subtype-selective PDE4 inhibitor development [1]. The 1,3,5-trimethyl substitution of 150582-32-4 provides a pre-validated template for exploring SAR at the 2-carboxylate and 7-position, with the C5 methyl already installed to eliminate interference with PDE4 subtype selectivity determinants. Its favorable LogP (0.76) supports aqueous assay compatibility, while the 98% purity reduces confounding effects from impurities in early-stage screening [2].

Synthetic Intermediate for Acid Pump Antagonist (APA) Programs

Pyrrolo[2,3-d]pyridazine derivatives constitute the core of clinically evaluated acid pump antagonists such as CS-526 [1]. The 1,3,5-trimethyl pattern of 150582-32-4 furnishes a distinct electronic environment that can be elaborated at the ester position to generate amide, hydrazide, or acid analogs for H⁺/K⁺-ATPase inhibition studies, bypassing the need for late-stage C5 alkylation which is required when starting from 5-unsubstituted precursors.

Building Block for Kinase-Focused Chemical Libraries

The pyrrolo[2,3-d]pyridazine scaffold is recognized as a privileged kinase inhibitor hinge-binding motif [2]. The fully methylated pyrrole ring of 150582-32-4 reduces metabolic liability at C5 and provides a conformationally constrained fragment for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis, where high purity (98%) and defined regiochemistry are critical for reliable hit deconvolution .

Reference Standard for Analytical Method Development

The well-defined UV chromophore and moderate LogP of 150582-32-4 make it suitable as a system suitability standard for HPLC and LC-MS method development targeting pyrrolopyridazine libraries. The 98% purity specification and computed physicochemical constants (TPSA 66.12, LogP 0.76) provide reproducible retention time and ionization benchmarks for quality control workflows.

Application
Selection Property
Validation Focus
PDE4 inhibitor SAR studies
Pre-installed 1,3,5-trimethyl substitution; defined regiochemistry
Confirm purity and substitution pattern; verify absence of C5 reactivity
Acid pump antagonist research
Blocked C5 position simplifies synthetic elaboration at ester group
Assess ester reactivity and byproduct formation under amidation/hydrazide conditions
Kinase-focused library synthesis
High-purity heterocyclic building block; conformationally constrained scaffold
Validate purity by HPLC; test regioselectivity in representative coupling reactions
Analytical reference standard
Consistent chromatographic profile (moderate LogP, defined TPSA)
Establish retention time and ionization benchmarks for LC-MS method development
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